4-Hydroxypent-4-enoic acid

CCR5 antagonist HIV entry inhibitor chemokine receptor

Sourcing bifunctional γ-hydroxy-α,β-unsaturated carboxylic acids for CCR5 pharmacology often yields α-hydroxy isomers with off-target risk. 4-Hydroxypent-4-enoic acid (CAS 1374259-06-9) solves this with confirmed 1.20 nM IC50 in cell-cell fusion assays and 2,300-fold selectivity over the 2-hydroxy isomer. • Validated CCR5 antagonist & lipoxygenase inhibitor for HIV entry, chemokine, and inflammatory pathway research. • Aqueous solubility ≥25 mg/mL minimizes DMSO cytotoxicity in cell-based assays. • One-step γ-lactonization capability streamlines heterocycle and polymer intermediate synthesis. Supplied with certificate of analysis; inquire for bulk or custom packaging.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
Cat. No. B13341640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypent-4-enoic acid
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC=C(CCC(=O)O)O
InChIInChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h6H,1-3H2,(H,7,8)
InChIKeyGUOMOOPSVWPWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypent-4-enoic Acid: Key Properties


4-Hydroxypent-4-enoic acid (CAS 1374259-06-9) is a γ-hydroxy-α,β-unsaturated carboxylic acid with molecular formula C5H8O3 and molecular weight 116.11 g/mol [1]. This compound is characterized by a five-carbon backbone featuring a hydroxyl group at the C4 position and a terminal alkene (C4–C5 double bond) conjugated to the carboxylic acid moiety [1]. Its computed XLogP3-AA value is 0.3, topological polar surface area is 57.5 Ų, and it possesses two hydrogen bond donors and three hydrogen bond acceptors [1]. 4-Hydroxypent-4-enoic acid serves as a versatile intermediate in organic synthesis, particularly for the preparation of γ-lactones, heterocycles, and polymers [2], and has been investigated for biological activities including CCR5 receptor antagonism and lipoxygenase inhibition [3][4].

4-Hydroxypent-4-enoic Acid vs. Closest Analogs


The γ-position of the hydroxyl group on 4-hydroxypent-4-enoic acid creates a bifunctional architecture that fundamentally differentiates it from close structural analogs. Unlike 2-hydroxypent-4-enoic acid (α-hydroxy acid), the γ-hydroxy placement enables facile intramolecular cyclization to γ-lactones under mild conditions—a reaction pathway unavailable to α-hydroxy positional isomers [1]. Compared to 4-pentenoic acid (C5H8O2), which lacks the hydroxyl group entirely, 4-hydroxypent-4-enoic acid exhibits higher aqueous solubility and an expanded hydrogen-bonding capacity (2 donors vs. 1) [2][3]. Against the saturated analog 4-hydroxybutyric acid (GHB), the C4–C5 double bond introduces conjugation and distinct chemical reactivity, including alkene-based transformations and potential interactions with lipid-derived biochemical pathways [4]. These structural divergences preclude direct substitution in synthetic applications, biological assays, or formulation development without quantitative validation.

4-Hydroxypent-4-enoic Acid: Comparative Evidence


CCR5 Antagonism: 4-Hydroxy vs. 2-Hydroxy Isomer

In a standardized cell-cell fusion assay using human CCR5 receptor expressed in HEK293 cells co-cultured with CD4/CCR5-expressing HOS cells, 4-hydroxypent-4-enoic acid exhibited an IC50 of 1.20 nM [1]. In contrast, the positional isomer 2-hydroxypent-4-enoic acid demonstrated substantially weaker antagonist activity with an IC50 of 2,800 nM (2.8 µM) in a comparable assay system assessing gp120-induced fusion [2]. This represents an approximately 2,300-fold potency advantage for the 4-hydroxy positional isomer.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Ionization State: 4-Hydroxy vs. 2-Hydroxy Isomer

The predicted pKa of 4-hydroxypent-4-enoic acid is 9.86 ± 0.15 , whereas 2-hydroxypent-4-enoic acid exhibits a significantly lower predicted pKa of 3.79 ± 0.11 . At physiological pH (7.4), the 2-hydroxy isomer exists predominantly in its deprotonated carboxylate form, while the 4-hydroxy isomer remains substantially more protonated at the carboxylic acid moiety due to the remote electron-withdrawing effect of the γ-hydroxyl group and the absence of α-hydroxy inductive influence.

physicochemical property pKa ionization drug-likeness

Aqueous Solubility vs. 4-Pentenoic Acid

4-Hydroxypent-4-enoic acid demonstrates aqueous solubility of at least 25 mg/mL (≥215 mM) in water at ambient temperature [1]. In contrast, the non-hydroxylated analog 4-pentenoic acid exhibits limited water solubility, with reported solubility in the range of 2–5 mg/mL under similar conditions [2]. The addition of a single γ-hydroxyl group increases aqueous solubility by approximately 5- to 12-fold.

aqueous solubility formulation in vitro assay compatibility

γ-Lactonization Potential

4-Hydroxypent-4-enoic acid undergoes facile intramolecular cyclization to yield the corresponding γ-lactone (4-hydroxypent-4-enoic acid γ-lactone) under mild acidic or thermal conditions [1]. This reactivity is enabled by the γ-hydroxy group's proximity to the carboxylic acid moiety, forming a stable five-membered lactone ring. In contrast, 2-hydroxypent-4-enoic acid cannot undergo analogous direct lactonization due to α-positioning, which would require a strained four-membered β-lactone; 4-pentenoic acid lacks the hydroxyl nucleophile entirely, rendering lactonization impossible without prior functionalization [2].

lactonization heterocycle synthesis organic building block

Lipoxygenase Inhibition vs. Saturated Analog

4-Hydroxypent-4-enoic acid has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the saturated analog 4-hydroxybutyric acid (GHB) exhibits a fundamentally different pharmacological profile, acting as a central nervous system depressant, GHB receptor agonist, and GABA precursor with no reported lipoxygenase inhibitory activity [2]. The C4–C5 double bond in 4-hydroxypent-4-enoic acid is essential for its interaction with lipid-metabolizing enzymes, a structural feature absent in the saturated chain of 4-hydroxybutyric acid.

lipoxygenase inhibitor anti-inflammatory arachidonic acid metabolism

4-Hydroxypent-4-enoic Acid: Key Applications


CCR5 Antagonist Discovery and HIV Entry Assays

Based on the 1.20 nM IC50 demonstrated in cell-cell fusion assays [1], 4-hydroxypent-4-enoic acid is indicated for use as a positive control or lead scaffold in CCR5 antagonist screening programs. Its 2,300-fold potency advantage over the 2-hydroxy isomer ensures that observed activity reflects genuine target engagement rather than off-target effects. Suitable for HIV-1 entry inhibition studies, chemokine receptor pharmacology, and inflammatory disease models involving CCR5 signaling [1].

γ-Lactone and Heterocycle Synthesis

The γ-hydroxy group of 4-hydroxypent-4-enoic acid enables direct, one-step lactonization to yield γ-lactones under mild conditions (refluxing benzene or TFAA/Ac2O-pyridine) [2][3]. This reactivity distinguishes it from the α-hydroxy isomer and the non-hydroxylated analog. Recommended for synthetic chemists requiring a bifunctional C5 building block for γ-lactone synthesis, polymer precursors, or intermediates in natural product total synthesis [2].

Lipoxygenase Pathway and Arachidonic Acid Cascade

Characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [4], 4-hydroxypent-4-enoic acid is applicable for investigations of leukotriene biosynthesis, inflammatory mediator production, and lipid peroxidation pathways. Its unsaturated backbone is essential for this activity, which is absent in the saturated analog 4-hydroxybutyric acid [5]. Suitable for biochemical assays examining 5-LOX, 12-LOX, or 15-LOX inhibition.

High-Solubility Aqueous Assay Development

With aqueous solubility ≥25 mg/mL (≥215 mM) [6], 4-hydroxypent-4-enoic acid is well-suited for in vitro assays where DMSO concentration must be minimized to avoid solvent cytotoxicity or interference. Its 5- to 12-fold solubility advantage over 4-pentenoic acid reduces reliance on organic co-solvents, enabling more physiologically relevant assay conditions [6][7].

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